S-Propyl-5-nitro-2-thiobarbituric-d7 Acid
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Overview
Description
S-Propyl-5-nitro-2-thiobarbituric-d7 Acid is a stable isotope-labeled compound with the molecular formula C7H2D7N3O4S and a molecular weight of 238.27 . This compound is a derivative of thiobarbituric acid, where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The deuterium labeling is achieved by using deuterated reagents during the synthesis .
Industrial Production Methods
Industrial production of S-Propyl-5-nitro-2-thiobarbituric-d7 Acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to maintain the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
S-Propyl-5-nitro-2-thiobarbituric-d7 Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The propyl group can be substituted with other alkyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of S-Propyl-5-amino-2-thiobarbituric-d7 Acid.
Substitution: Formation of various alkyl-substituted thiobarbituric acids.
Scientific Research Applications
S-Propyl-5-nitro-2-thiobarbituric-d7 Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of S-Propyl-5-nitro-2-thiobarbituric-d7 Acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and effects .
Comparison with Similar Compounds
Similar Compounds
S-Propyl-5-nitro-2-thiobarbituric Acid: The non-deuterated version of the compound.
S-Methyl-5-nitro-2-thiobarbituric Acid: Similar structure but with a methyl group instead of a propyl group.
S-Butyl-5-nitro-2-thiobarbituric Acid: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
S-Propyl-5-nitro-2-thiobarbituric-d7 Acid is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurement and tracking are essential .
Properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h2-3H2,1H3,(H2,8,9,11,12)/i1D3,2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMVMACIFWKESN-NCKGIQLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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